[2-methoxy-5-[7-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4R,5S,6S)-6-methyl-3,4,5-trisulfooxyoxan-2-yl]oxymethyl]-3,4,5-trisulfooxyoxan-2-yl]oxy-4-oxo-5-sulfooxychromen-2-yl]phenyl] hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diotul is a compound known for its therapeutic applications, particularly in the treatment of gastroduodenal lesions induced by chronic use of non-steroidal anti-inflammatory drugs . It is often used in the form of oral suspensions or dispersible tablets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Diotul involves the synthesis of its active ingredient, which is typically achieved through a series of organic reactions. The exact synthetic route can vary, but it generally involves the formation of the core structure followed by functional group modifications to enhance its therapeutic properties.
Industrial Production Methods: In industrial settings, Diotul is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves multiple steps, including the synthesis of intermediates, purification, and final formulation into the desired dosage form .
Chemical Reactions Analysis
Types of Reactions: Diotul undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Diotul has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and potential as a therapeutic agent.
Medicine: Used in the treatment of gastroduodenal lesions and other gastrointestinal disorders.
Industry: Employed in the formulation of pharmaceuticals and as an intermediate in the synthesis of other compounds
Mechanism of Action
Diotul exerts its effects by inhibiting specific enzymes involved in the inflammatory response. It targets pathways that lead to the reduction of inflammation and promotion of healing in the gastrointestinal tract. The molecular targets include enzymes such as cyclooxygenase, which is involved in the synthesis of prostaglandins .
Comparison with Similar Compounds
Acotiamide: Used for the treatment of functional dyspepsia.
Docusate Sodium: Used as a stool softener and for the treatment of constipation.
Comparison: Diotul is unique in its dual action of treating gastroduodenal lesions and providing anti-inflammatory effects. Unlike Acotiamide, which primarily targets gastrointestinal motility, Diotul also addresses inflammation. Compared to Docusate Sodium, Diotul has a broader therapeutic application beyond just stool softening .
Properties
Molecular Formula |
C28H32O39S8 |
---|---|
Molecular Weight |
1249.1 g/mol |
IUPAC Name |
[2-methoxy-5-[7-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4R,5S,6S)-6-methyl-3,4,5-trisulfooxyoxan-2-yl]oxymethyl]-3,4,5-trisulfooxyoxan-2-yl]oxy-4-oxo-5-sulfooxychromen-2-yl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C28H32O39S8/c1-10-21(62-70(36,37)38)23(64-72(42,43)44)25(66-74(48,49)50)27(56-10)55-9-19-22(63-71(39,40)41)24(65-73(45,46)47)26(67-75(51,52)53)28(59-19)57-12-6-17-20(18(7-12)61-69(33,34)35)13(29)8-15(58-17)11-3-4-14(54-2)16(5-11)60-68(30,31)32/h3-8,10,19,21-28H,9H2,1-2H3,(H,30,31,32)(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)/t10-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1 |
InChI Key |
YCGANVWZEQAZHF-YFAPSIMESA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C(=C3)OS(=O)(=O)O)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=C3)OS(=O)(=O)O)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
Synonyms |
dosmalfate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.